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3-Fluoro-4-(3-

fluorophenoxy)aniline

CAS No.: 937597-93-8

Cat. No.: B2486763

Get Quote

Executive Summary & Strategic Importance
The "Privileged Scaffold" in Kinase & Metabolic Modulation

The diaryl ether aniline motif represents a cornerstone in modern medicinal chemistry, serving

as the structural backbone for a generation of Type II kinase inhibitors (e.g., Sorafenib,

Regorafenib) and emerging antimicrobial agents (FabI/FabV inhibitors).[1] While the ether

linkage provides the necessary flexibility for the molecule to adopt distinct "active" (DFG-in) or

"inactive" (DFG-out) conformations, the aniline moiety acts as the critical vector for hydrogen

bonding or further derivatization into ureas and amides.[2]

The Fluorine Effect: The strategic incorporation of fluorine into this scaffold is not merely for

lipophilicity modulation.[3] It serves three distinct mechanistic functions:

Metabolic Blocking: Preventing rapid Phase I oxidation at para-positions.[2]

Conformational Locking: Exploiting the gauche effect and electronic repulsion to favor

specific torsional angles between the aryl rings.[2]
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Electronic Tuning: Modulating the pKa of the aniline nitrogen, thereby influencing the

hydrogen bond donor capability of derived ureas.

Chemical Space & Synthesis Strategies[1][4][5][6]
Retrosynthetic Analysis
The construction of fluorinated diaryl ether anilines typically proceeds via two primary routes:

Nucleophilic Aromatic Substitution (

) and Copper-Promoted Coupling (Chan-Lam).[2]

Route A:

(The Industrial Standard)
Best for electron-deficient rings (e.g., containing ngcontent-ng-c567981813="" _nghost-ng-

c1980439775="" class="inline ng-star-inserted">

,

, or pyridyl nitrogens).[2]

Mechanism: Addition-Elimination.[2]

Key Reagents: Fluoronitrobenzene + Fluorophenol + Base (

).[2]

Limitation: Requires activating groups on the electrophile.[2]

Route B: Chan-Lam Coupling (The Modern Approach)
Allows for coupling of electron-rich systems without harsh conditions.[2]

Mechanism: Oxidative coupling using Boronic acids.[2]

Key Reagents: Arylboronic acid + Fluorophenol +

+ Amine base.[2]
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Caption: Decision tree for selecting the optimal synthetic pathway based on electronic

properties of the aryl rings.

Structure-Activity Relationship (SAR) Analysis
The "Orthogonal" Twist
The ether oxygen introduces a bond angle of approx. 120°, but the aryl rings are rarely

coplanar.

Observation: Introduction of an ortho-fluorine on the phenoxy ring forces a twist of 60–90°

relative to the central aniline ring.

Impact: This "twisted" conformation is critical for fitting into the hydrophobic back-pocket of

kinases (e.g., VEGFR2, BRAF) while projecting the aniline/urea headgroup toward the hinge

region [1].[1]

Positional Fluorine Scan
The position of the fluorine atom dictates the biological outcome.
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Position Electronic Effect Metabolic Impact
Biological
Consequence

Ortho (2-F)

Inductive withdrawal;

Steric clash with ether

O.

High.[2] Blocks

localized metabolism.

[2]

Conformational Lock.

Increases selectivity

by restricting rotation.

[2]

Meta (3-F)
Strong

-withdrawal.
Moderate.

Acidity Modulation.

Increases acidity of

the aniline

, reducing

and altering H-bond

donor strength.

Para (4-F)

Resonance donation

vs. Inductive

withdrawal.[2]

Critical. Blocks

CYP450 oxidation at

the most vulnerable

site.[2]

Half-life Extension.

Prevents formation of

toxic quinone-imine

metabolites.[2]

The Aniline "Warhead"
While the aniline itself can be mutagenic (via hydroxylamine formation), in drug discovery it is

almost exclusively an intermediate.[2]

Transformation: The aniline is reacted with isocyanates to form Diarylureas.[2]

Mechanism: The urea acts as a "bidentate" hydrogen bond donor/acceptor pair, binding to

the Glu/Asp residues in the kinase active site (DFG-out conformation).[2] The fluorinated tail

occupies the allosteric hydrophobic pocket [2].[2]

Experimental Protocols
Protocol: Synthesis of 4-(4-Fluorophenoxy)aniline
A self-validating protocol for the synthesis of a core scaffold used in kinase inhibitor research.

[2]
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Reagents:

1-Fluoro-4-nitrobenzene (1.0 eq)[2]

4-Fluorophenol (1.1 eq)[2]

Potassium Carbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775=""

class="inline ng-star-inserted">

, 2.0 eq)[2]

DMF (Dimethylformamide, anhydrous)[2]

Palladium on Carbon (10% Pd/C)[1][2]

Hydrogen gas (

, balloon)

Step 1:

Coupling

Setup: Charge a round-bottom flask with 4-fluorophenol (11 mmol) and

(20 mmol) in DMF (20 mL). Stir at RT for 15 min to form the phenoxide.

Addition: Add 1-fluoro-4-nitrobenzene (10 mmol) dropwise.

Reaction: Heat to 80°C for 4-6 hours. Validation: Monitor via TLC (Hexane/EtOAc 4:1).[2]

The starting nitrobenzene spot (ngcontent-ng-c567981813="" _nghost-ng-c1980439775=""

class="inline ng-star-inserted">

) should disappear, replaced by the ether product (

).[2]

Workup: Pour into ice water. Filter the yellow precipitate (4-(4-fluorophenoxy)-1-

nitrobenzene).[2] Recrystallize from Ethanol.[2]
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Step 2: Hydrogenation (Reduction)[1][2]

Setup: Dissolve the nitro intermediate in Methanol (30 mL). Add 10% Pd/C (10 wt%).[2]

Reaction: Purge with

, then stir under

balloon for 12 hours at RT. Validation: The solution will turn from yellow to colorless.[2]

Purification: Filter through Celite to remove Pd.[2] Concentrate in vacuo.[2]

Characterization:

NMR should show a broad singlet at

3.5-4.0 ppm (aniline

) and the disappearance of aromatic protons shifted downfield by the nitro group.[2]

Protocol: Kinase Inhibition Assay (General)
To validate the activity of the derived urea inhibitor.[2]

Enzyme: Recombinant VEGFR2 or BRAF kinase.[2]

Substrate: Poly(Glu,Tyr) 4:1 peptide.[1][2]

Detection: ADP-Glo™ Kinase Assay (Promega).[2]

Procedure: Incubate compound + kinase + ATP for 60 min. Add ADP-Glo reagent (40 min).[2]

Add Kinase Detection Reagent (30 min).[2] Measure Luminescence.

Control: Staurosporine (positive control).

Mechanistic Visualization: The "Fluorine Lock" in
Kinase Binding
This diagram illustrates how the fluorinated diaryl ether motif facilitates binding in Type II

Kinase Inhibitors (e.g., Sorafenib-like mode of action).
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Caption: Mechanistic interaction of the fluorinated diaryl ether scaffold within the kinase active

site.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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